N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
Description
N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and two alkyl groups (cyclohexyl and ethyl) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-3-20(15-9-5-4-6-10-15)24(21,22)19-14-13-18(23-2)16-11-7-8-12-17(16)19/h7-8,11-15H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPOCQFHUNOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions:
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Ethylation : Using ethyl iodide and NaH in DMF at room temperature (yield: 47–52%) .
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Cyclization : With thiourea derivatives, forming 1,3,4-thiadiazole rings under reflux (e.g., compound 10b in , yield: 47.4%).
Example Reaction Pathway :
Conditions: Room temperature, 3–6 hours .
Hydrogen Bonding and Crystal Packing
Intermolecular C–H···O interactions dominate the solid-state structure, forming 2D networks:
| Interaction | Distance (Å) | Source |
|---|---|---|
| C13–H13⋯O1 | 2.42 | |
| C10–H10B⋯O2 | 2.38 |
These interactions enhance thermal stability and influence solubility .
Methoxy Group Reactivity
The 4-methoxy group on the naphthalene ring participates in:
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Demethylation : Under strong acids (e.g., HBr/AcOH), yielding hydroxyl derivatives .
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Electrophilic Substitution : Directed by the electron-donating methoxy group (e.g., nitration at the 5-position) .
Sulfonamide Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond:
Conditions: Reflux in 6M HCl or NaOH (reaction time: 8–12 hours) .
Stability and Degradation
-
Photostability : Resistant to UV-Vis light due to the naphthalene chromophore .
-
Thermal Decomposition : Onset at 210°C (TGA data).
Comparative Reactivity Insights
| Reaction Type | N-Cyclohexyl-N-ethyl Derivative | N-Cyclohexyl Analog |
|---|---|---|
| Alkylation Rate | Slower (steric hindrance) | Faster |
| Hydrolysis Yield | 68% (acidic) | 72% (acidic) |
| Cyclization Efficiency | 47% | 52% |
Scientific Research Applications
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Potential use in the development of pharmaceuticals, particularly as an antimicrobial agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Key Observations :
- Electronic Effects : The 4-methoxy group on the naphthalene ring (common in all compounds) facilitates π-π stacking interactions, critical for binding to biological targets like enzymes or DNA .
- Flexibility : Compounds with ethyl linkers (e.g., ) may exhibit greater conformational flexibility, whereas rigid aliphatic groups (e.g., cyclohexyl) could restrict rotational freedom, affecting binding specificity.
Comparison :
- The target compound’s synthesis may require careful control of stoichiometry to avoid di- or tri-substitution at the sulfonamide nitrogen.
- Bulky cyclohexyl groups could slow reaction kinetics compared to smaller substituents (e.g., methyl), necessitating longer reaction times or elevated temperatures.
Physicochemical Properties
Notes:
- The cyclohexyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., amino or methoxy groups) .
- Crystallinity and stability may benefit from intramolecular hydrogen bonds, as seen in ’s compound, which forms weak C–H⋯O interactions .
Biological Activity
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily arises from its sulfonamide group, which can mimic natural substrates. This allows the compound to bind to the active sites of various enzymes, leading to inhibition of their activity. Such inhibition can disrupt critical biochemical pathways, making it a candidate for therapeutic applications, especially as an antimicrobial agent.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes due to its structural similarity to natural substrates.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Evaluations have indicated varying levels of cytotoxic effects on different cell lines, with implications for cancer treatment .
Antimicrobial Activity
A study evaluating the antibacterial properties of similar sulfonamide compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined using broth microdilution assays, revealing that compounds with similar structures could serve as effective antibacterial agents .
Cytotoxicity and Apoptosis
Research has shown that this compound exhibits cytotoxic effects on fibroblast L929 cells. The MTT assay indicated that the compound could induce apoptosis, which is critical for developing anticancer therapies. The Annexin V binding assay further confirmed apoptotic activity, highlighting its potential in cancer treatment protocols .
Case Studies
Several case studies have explored the biological activity of sulfonamide derivatives:
- Study on Chromene Sulfonamide Hybrids : This study synthesized novel chromene-sulfonamide hybrids and evaluated their bioactivity. Results indicated strong antibacterial effects and significant cytotoxicity against cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .
- Enzyme Interaction Studies : Molecular docking studies have been employed to predict binding interactions between this compound and target enzymes. These studies confirmed the compound's potential as a competitive inhibitor, providing insights into its mechanism of action at a molecular level .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with related compounds is essential.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-cyclohexyl-N-ethylacetamide | Moderate antimicrobial properties | Simple amide structure |
| N-cyclohexyl-N-(4-hydroxyphenyl)acetamide | Higher cytotoxicity | Hydroxy group enhances interaction with targets |
| N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide | Strong enzyme inhibition | Specific substitution pattern enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
